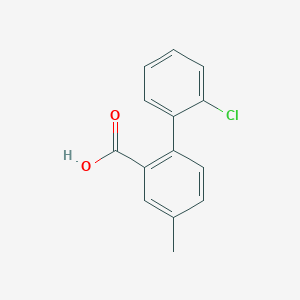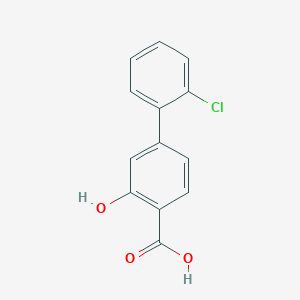
2-(2-Chlorophenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-methylbenzoic acid, also known as 2-Chloro-5-methylbenzoic acid (CMA), is a widely used organic compound in the scientific and pharmaceutical industries. It is a white crystalline solid with a melting point of 173-174°C, and is soluble in many organic solvents. CMA is a versatile compound, with a variety of uses in both laboratory and industrial settings.
Scientific Research Applications
CMA has a variety of uses in scientific research. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in analytical chemistry. CMA has also been used in the synthesis of biologically active compounds, such as antiviral agents and anti-cancer drugs.
Mechanism of Action
CMA is an organic compound with a variety of chemical and physical properties. It is a relatively weak acid, and is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of substrates, and to catalyze a variety of organic reactions. CMA can also act as a proton donor, and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
CMA is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds which have been studied for their potential biological effects. For example, CMA has been used in the synthesis of antiviral agents and anti-cancer drugs, and has been found to have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
CMA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. It is also soluble in many organic solvents, making it easy to work with. On the other hand, CMA is a relatively weak acid, and has limited solubility in water. This can limit its use in certain experiments.
Future Directions
As CMA is a versatile organic compound, there are a variety of potential future directions for its use. It could be used in the synthesis of a variety of dyes, pharmaceuticals, and other organic compounds. It could also be used to synthesize polymers, or as a catalyst in organic reactions. Additionally, CMA could be used to synthesize biologically active compounds, such as antiviral agents and anti-cancer drugs. Finally, CMA could be used in analytical chemistry, or as a reagent in organic reactions.
Synthesis Methods
CMA is most commonly synthesized through a reaction between 2-chlorobenzoic acid and 5-methylbenzoic acid, using a base such as potassium hydroxide to catalyze the reaction. The reaction is carried out in a solvent, typically ethanol or methanol, and yields CMA as a white solid. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for laboratory and industrial settings.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXREKRKIUWDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689527 |
Source


|
| Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-56-6 |
Source


|
| Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














